molecular formula C24H15ClFNO4 B2943348 7-(4-chlorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866016-70-8

7-(4-chlorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No. B2943348
CAS RN: 866016-70-8
M. Wt: 435.84
InChI Key: DOJPFRRHUICDMM-UHFFFAOYSA-N
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Description

7-(4-chlorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C24H15ClFNO4 and its molecular weight is 435.84. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Several studies have explored the antibacterial potential of compounds structurally related to 7-(4-chlorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one. For example, research on fluoroquinolones, a class of antibacterial agents, highlights the design of novel N-1 substituents in quinolones and naphthyridones to enhance antibacterial activities against Gram-positive and Gram-negative bacteria. A study demonstrated that specific modifications to the quinolone structure could significantly increase potency against clinical isolates of bacteria such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The structural activity relationship (SAR) study emphasized the importance of a combination of specific groups for potent antibacterial activity and revealed that a distorted orientation of the N-1 aromatic group, induced by steric hindrance, is key for this increased activity (Kuramoto et al., 2003).

Chemical Properties and Synthesis

Research into the synthesis and chemical properties of compounds similar to 7-(4-chlorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one includes studies on solvent-free synthesis methods and the exploration of their photophysical properties. For instance, novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds were synthesized using a one-pot method under solvent-free conditions. These compounds showed promising yields and were characterized by various spectroscopic techniques, highlighting the efficiency and environmental benefits of solvent-free synthesis methods (Wu Xiao-xi, 2015).

Biological Evaluation

Further studies on quinolone derivatives have focused on their biological evaluation, including their potential anticancer activities. A study on 1,2,4-triazolo[4,3-a]quinoline derivatives, designed to meet the structural requirements essential for anticancer activity, reported the synthesis of N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives. These compounds displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as anticancer agents (Reddy et al., 2015).

properties

IUPAC Name

7-(4-chlorobenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFNO4/c25-16-5-3-15(4-6-16)23(28)19-12-27(11-14-1-7-17(26)8-2-14)20-10-22-21(30-13-31-22)9-18(20)24(19)29/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJPFRRHUICDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

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